molecular formula C5H11F2N B3211913 (2,2-Difluoroethyl)(propan-2-yl)amine CAS No. 1094755-30-2

(2,2-Difluoroethyl)(propan-2-yl)amine

Cat. No.: B3211913
CAS No.: 1094755-30-2
M. Wt: 123.14
InChI Key: NPDLHGCLVACEGC-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(propan-2-yl)amine is an organic compound with the molecular formula C5H11F2N It is a derivative of ethylamine where two hydrogen atoms on the ethyl group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine typically involves the reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with suitable reagents. One method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH2-E to form an intermediate compound, followed by deallylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(propan-2-yl)amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce corresponding amides or nitriles.

Scientific Research Applications

(2,2-Difluoroethyl)(propan-2-yl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(propan-2-yl)amine involves its interaction with molecular targets through its amine and fluorine groups. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. The fluorine atoms can influence the compound’s reactivity and interactions due to their electronegativity and ability to form strong bonds.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluoroethyl)(propyl)amine: Similar structure but with a propyl group instead of an isopropyl group.

    (2,2-Difluoroethyl)amine: Lacks the isopropyl group, making it a simpler analog.

Uniqueness

The combination of these groups can lead to distinct properties compared to its analogs .

Properties

IUPAC Name

N-(2,2-difluoroethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N/c1-4(2)8-3-5(6)7/h4-5,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDLHGCLVACEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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